3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H10F3N3. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Scientific Research Applications
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Future Directions
The study and application of fluorinated compounds is a rapidly growing field in chemistry due to their unique properties. This compound, with its combination of a pyrazole ring and a trifluoromethyl group, could potentially have interesting applications in various fields, such as medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3-amino-1H-pyrazole with 1,1,1-trifluoro-2-methylpropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of the process is achieved by optimizing the reaction parameters and using high-throughput screening techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Mechanism of Action
The mechanism by which 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine: Similar in structure but with a phenyl group instead of a pyrazole ring.
1,1,1-Trifluoro-2-methyl-2-propanol: Contains the trifluoromethyl group but lacks the pyrazole ring.
2,3-dichloro-5-(trifluoromethyl)-pyridine: Another trifluoromethyl-containing compound used in agrochemicals.
Uniqueness
The uniqueness of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine lies in its combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-6(2,7(8,9)10)4-3-5(11)13-12-4/h3H,1-2H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFURTCZYIQQFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NN1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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